N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]thiophene-2-carboxamide
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Overview
Description
N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]thiophene-2-carboxamide is a compound that features a 1,2,4-oxadiazole ring, a thiophene ring, and a carboxamide group. The 1,2,4-oxadiazole ring is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or other parts of the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium dichloroisocyanurate (SDCI) for oxidation , reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMSO or chloroform, and catalysts or bases to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups onto the phenyl or thiophene rings.
Scientific Research Applications
N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]thiophene-2-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry:
Materials Science: The compound can be used in the development of fluorescent dyes, OLEDs, and sensors due to its unique electronic properties.
Biology: The compound may have applications in studying biological pathways and interactions due to its potential as a molecular probe.
Industry: The compound can be used in the development of insecticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The 1,2,4-oxadiazole ring can act as a hydrogen bond acceptor, allowing the compound to interact with various enzymes and receptors . This interaction can modulate the activity of these targets, leading to the compound’s observed effects. The specific pathways involved depend on the context in which the compound is used, such as its role in medicinal chemistry or materials science.
Comparison with Similar Compounds
N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]thiophene-2-carboxamide can be compared with other compounds containing the 1,2,4-oxadiazole ring, such as:
Ataluren: Used for the treatment of Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
The uniqueness of this compound lies in its combination of the 1,2,4-oxadiazole ring with the thiophene and carboxamide groups, which may confer unique electronic and steric properties that are not present in other similar compounds.
Properties
IUPAC Name |
N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2S/c23-18(16-10-5-11-25-16)20-15-9-4-8-14(12-15)19-21-17(22-24-19)13-6-2-1-3-7-13/h1-12H,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBMWVVUGCVRRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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